PD 127443
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Overview
Description
PD 127443 is a Leukotriene B4 antagonist and a novel dual inhibitor of 5-lipoxygenase and cyclooxygenase.
Scientific Research Applications
Anti-Inflammatory Effects
2,6-Bis(1,1-dimethylethyl)-4-(2-(5-methyl-1H-pyrazol-3-yl)ethenyl)phenol (PD 127443) has been identified as a novel dual inhibitor of cyclooxygenase and 5-lipoxygenase, showing significant activity in various models of inflammation. It is highlighted for its nonulcerogenic properties in rats and its balanced inhibition of both cyclooxygenase and 5-lipoxygenase biosynthesis, distinguishing it from standard NSAIDs (Schrier et al., 1989).
Tautomerism Studies
Studies on NH-pyrazoles related to this compound reveal insights into their annular tautomerism. Compounds with a phenol residue form sheets stabilized by hydrogen bonds, and the tautomerism in both solution and solid state has been elucidated using NMR spectroscopy (Cornago et al., 2009).
Corrosion Inhibition
A theoretical study using density functional theory explored the inhibition efficiencies and reactive sites of bipyrazolic-type organic compounds, including derivatives of this compound, as corrosion inhibitors. The study correlates experimental data with parameters such as EHOMO, ELUMO, gap energy, and other factors (Wang et al., 2006).
Synthesis and Characterization
The compound has been synthesized and characterized, including by single-crystal X-ray diffraction. Investigations into its luminescent properties and theoretical studies on its molecular structure have been conducted, providing insights into its potential applications in materials science (Tang et al., 2014).
Catalytic Applications
The compound has been utilized in the synthesis and study of dicopper(II) complexes, demonstrating significant magnetism and redox activity. These complexes, with their unique structural and electronic properties, show potential for diverse applications in catalysis (Gupta et al., 1999).
Properties
CAS No. |
121502-05-4 |
---|---|
Molecular Formula |
C20H28N2O |
Molecular Weight |
312.4491 |
IUPAC Name |
2,6-ditert-butyl-4-[(E)-2-(5-methyl-1H-pyrazol-3-yl)ethenyl]phenol |
InChI |
InChI=1S/C20H28N2O/c1-13-10-15(22-21-13)9-8-14-11-16(19(2,3)4)18(23)17(12-14)20(5,6)7/h8-12,23H,1-7H3,(H,21,22)/b9-8+ |
InChI Key |
WSURYVQLWPAKRH-CMDGGOBGSA-N |
SMILES |
CC1=CC(=NN1)C=CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PD-127443; PD127443; PD 127443 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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